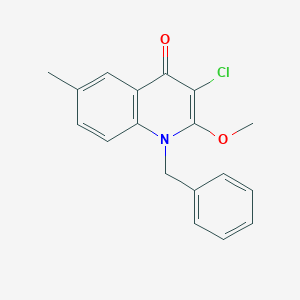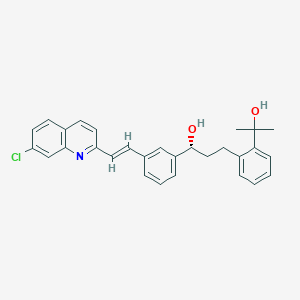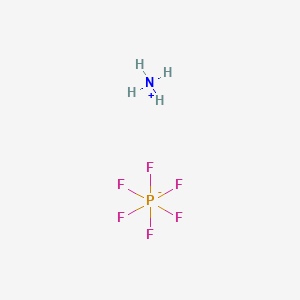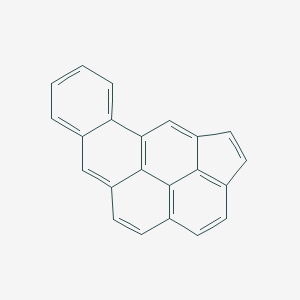
Dibenzo(j,mno)acephenanthrylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(j,mno)acephenanthrylene (DBA) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structure and potential applications in various fields. DBA is a highly conjugated molecule with a planar structure that consists of four fused benzene rings.
Wirkmechanismus
The mechanism of action of Dibenzo(j,mno)acephenanthrylene is not fully understood, but recent studies have shown that it can interact with DNA and induce DNA damage. Dibenzo(j,mno)acephenanthrylene has also been shown to induce oxidative stress and inflammation in cells, which may contribute to its cytotoxic effects.
Biochemische Und Physiologische Effekte
Dibenzo(j,mno)acephenanthrylene has been shown to have cytotoxic effects on various cell types, including cancer cells. It can induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy. However, Dibenzo(j,mno)acephenanthrylene also has toxic effects on normal cells, which may limit its use in clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dibenzo(j,mno)acephenanthrylene in lab experiments is its high chemical stability, which makes it an ideal candidate for studying the effects of PAHs on biological systems. However, Dibenzo(j,mno)acephenanthrylene is also highly insoluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Dibenzo(j,mno)acephenanthrylene, including:
1. Developing novel Dibenzo(j,mno)acephenanthrylene-based materials for organic electronics applications.
2. Studying the effects of Dibenzo(j,mno)acephenanthrylene on DNA damage and repair mechanisms.
3. Investigating the potential use of Dibenzo(j,mno)acephenanthrylene as a cancer therapeutic agent.
4. Developing new synthesis methods for Dibenzo(j,mno)acephenanthrylene and its derivatives.
5. Studying the environmental impact of Dibenzo(j,mno)acephenanthrylene and other PAHs.
Synthesemethoden
Dibenzo(j,mno)acephenanthrylene can be synthesized through various methods, including Suzuki-Miyaura coupling, Pd-catalyzed C-H activation, and Diels-Alder reaction. The most commonly used method for synthesizing Dibenzo(j,mno)acephenanthrylene is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Dibenzo(j,mno)acephenanthrylene has been extensively studied in various scientific fields, including materials science, organic electronics, and biomedicine. In materials science, Dibenzo(j,mno)acephenanthrylene has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility. In organic electronics, Dibenzo(j,mno)acephenanthrylene-based materials have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Eigenschaften
CAS-Nummer |
153043-82-4 |
|---|---|
Produktname |
Dibenzo(j,mno)acephenanthrylene |
Molekularformel |
C22H12 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
hexacyclo[16.3.1.02,7.09,21.012,20.015,19]docosa-1(21),2,4,6,8,10,12(20),13,15(19),16,18(22)-undecaene |
InChI |
InChI=1S/C22H12/c1-2-4-18-15(3-1)11-16-9-8-14-6-5-13-7-10-17-12-19(18)21(16)22(14)20(13)17/h1-12H |
InChI-Schlüssel |
VBFJBGBONHVYNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6 |
Andere CAS-Nummern |
153043-82-4 |
Synonyme |
CP(1,12)B(a)P dibenzo(j,mno)acephenanthrylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



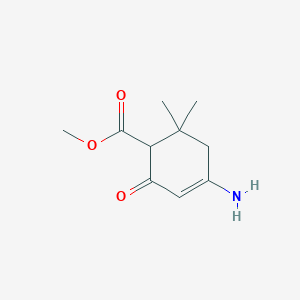
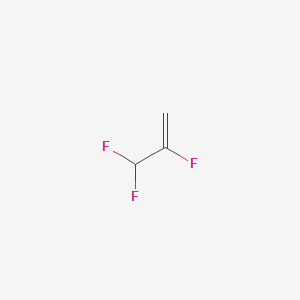
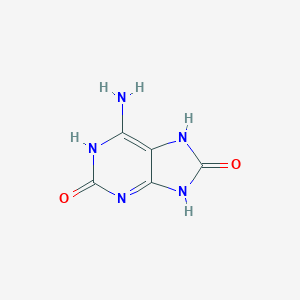
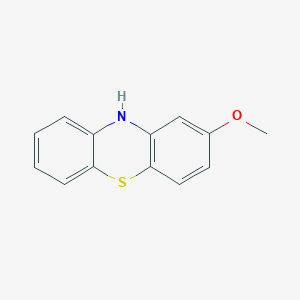
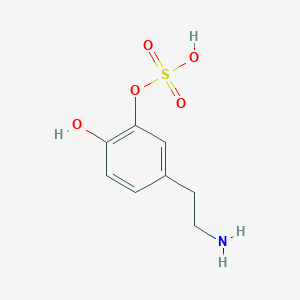

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
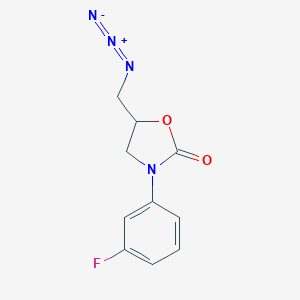
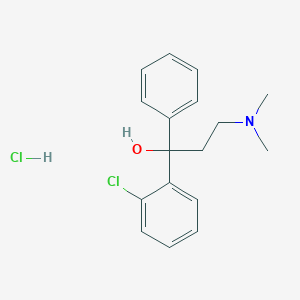
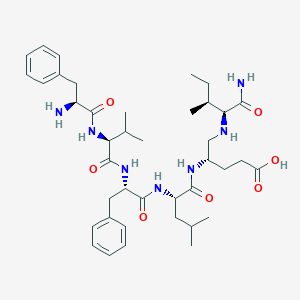
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
